7-Bromo-4-chloroisoindolin-1-one
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Overview
Description
7-Bromo-4-chloroisoindolin-1-one is a heterocyclic compound with the molecular formula C8H5BrClNO. It is characterized by the presence of bromine and chlorine atoms attached to an isoindolinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-chloroisoindolin-1-one typically involves the bromination and chlorination of isoindolinone derivatives. One common method includes the reaction of 4-chloroisoindolin-1-one with bromine in the presence of a suitable solvent and catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-4-chloroisoindolin-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted isoindolinone derivatives, which can be further utilized in different applications .
Scientific Research Applications
Chemistry: In chemistry, 7-Bromo-4-chloroisoindolin-1-one is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: This compound has shown potential in medicinal chemistry for the development of new drugs. It is investigated for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and dyes. Its unique chemical properties make it suitable for various applications .
Mechanism of Action
The mechanism of action of 7-Bromo-4-chloroisoindolin-1-one involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the derivative used .
Comparison with Similar Compounds
- 4-Bromo-7-chloro-2,3-dihydro-1H-isoindol-1-one
- 7-Bromo-2,3-dihydro-1H-isoindol-1-one
- 4-Chloro-2,3-dihydro-1H-isoindol-1-one
Comparison: Compared to these similar compounds, 7-Bromo-4-chloroisoindolin-1-one is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
7-bromo-4-chloro-2,3-dihydroisoindol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO/c9-5-1-2-6(10)4-3-11-8(12)7(4)5/h1-2H,3H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCYSBAVPILZEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2C(=O)N1)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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